D-Glucose, 2-deoxy-2-[[(methylnitrosoamino)carbonyl]amino]-

Diabetes research GLUT2 transporter beta-cell selectivity

D-Glucose, 2-deoxy-2-[[(methylnitrosoamino)carbonyl]amino]- (CAS 18883-66-4), universally known as streptozotocin (STZ), is a glucosamine-nitrosourea compound isolated from Streptomyces achromogenes. It functions as a DNA-methylating agent that selectively enters cells via the GLUT2 glucose transporter, a property that underpins its dual roles as a clinical antineoplastic agent (FDA-approved for metastatic pancreatic islet cell carcinoma) and as the definitive chemical tool for inducing experimental diabetes in rodents.

Molecular Formula C8H15N3O7
Molecular Weight 265.22 g/mol
Cat. No. B8055912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose, 2-deoxy-2-[[(methylnitrosoamino)carbonyl]amino]-
Molecular FormulaC8H15N3O7
Molecular Weight265.22 g/mol
Structural Identifiers
SMILESCN(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O
InChIInChI=1S/C8H15N3O7/c1-11(10-18)8(17)9-4(2-12)6(15)7(16)5(14)3-13/h2,4-7,13-16H,3H2,1H3,(H,9,17)/t4-,5+,6+,7+/m0/s1
InChIKeyAGRCPNMCOXLKFO-BDVNFPICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Streptozotocin (D-Glucose, 2-deoxy-2-[[(methylnitrosoamino)carbonyl]amino]-) for Scientific Procurement: Compound Identity and Core Properties


D-Glucose, 2-deoxy-2-[[(methylnitrosoamino)carbonyl]amino]- (CAS 18883-66-4), universally known as streptozotocin (STZ), is a glucosamine-nitrosourea compound isolated from Streptomyces achromogenes. It functions as a DNA-methylating agent that selectively enters cells via the GLUT2 glucose transporter, a property that underpins its dual roles as a clinical antineoplastic agent (FDA-approved for metastatic pancreatic islet cell carcinoma) and as the definitive chemical tool for inducing experimental diabetes in rodents [1][2][3].

Why Generic Substitution Fails: Streptozotocin-Specific Differentiation from Alloxan, MNU, and Other Nitrosoureas in Research Procurement


Although alloxan and N-methyl-N-nitrosourea (MNU) share overlapping diabetogenic or alkylating mechanisms with streptozotocin, they cannot be interchanged in rigorous experimental protocols. Alloxan exerts beta-cell toxicity primarily through ROS generation following redox cycling and direct glucokinase inhibition, yielding a distinct molecular target profile and faster hyperglycemia onset kinetics [1]. MNU lacks the glucose moiety and is not a substrate for GLUT2-mediated transport, eliminating beta-cell selectivity and producing a fundamentally different tissue distribution pattern (uniform brain-liver-kidney alkylation vs. STZ's pancreas-selective, brain-sparing profile) [2][3]. Other nitrosoureas such as BCNU, CCNU, and temozolomide lack GLUT2-dependent uptake entirely and are not diabetogenic, making them irrelevant for metabolic disease modeling. The quantitative evidence below demonstrates that STZ's differentiation rests on a uniquely integrated triad of GLUT2-dependent transport, distinct intracellular molecular targets, and predictable multi-tissue DNA alkylation kinetics that no single in-class compound replicates.

Quantitative Comparator Evidence: Streptozotocin vs. Alloxan, MNU, and Nitrosourea Analogs


GLUT2-Mediated Cytotoxicity: Streptozotocin Sensitivity Is GLUT2-Expression-Dependent, Unlike MNU and Other Nitrosoureas

In a bioengineered RINm5F insulin-producing cell system, cells transfected with the GLUT2 glucose transporter showed dramatically enhanced sensitivity to streptozotocin compared to untransfected controls. By contrast, GLUT2 expression had no effect on the toxicity of the structurally related alkylating agents MNU, ENU, MMS, or EMS [1]. This demonstrates that STZ toxicity is specifically gated by GLUT2-mediated cellular uptake, a property absent in its closest alkylating analogs. In independent in vivo experiments, RIN cells expressing GLUT2 implanted into athymic nude rats were completely ablated by STZ treatment, while RIN cells lacking GLUT2 expression were unaffected [2].

Diabetes research GLUT2 transporter beta-cell selectivity insulinoma

Differential Molecular Targets: STZ Reduces GLUT2 Protein Expression; Alloxan Degrades GLUT2 and Glucokinase mRNA

In isolated pancreatic islets from C57BL/6 mice exposed to STZ or alloxan (ALX) for 30 minutes, STZ concentration-dependently reduced GLUT2 protein expression without affecting GLUT2 or glucokinase (GK) mRNA levels. Conversely, ALX concentration-dependently reduced both GLUT2 mRNA and GK mRNA expression [1]. This divergence in molecular targets explains why the two agents, though both diabetogenic, produce distinct intracellular damage signatures. Additionally, protection assays revealed that 5-thio-D-glucose protected islets from STZ-induced GLUT2 protein reduction, whereas D-glucose protected from ALX-induced mRNA reduction [1].

Beta-cell toxicology GLUT2 protein glucokinase diabetogen mechanism

In Vitro Cytotoxicity Potency: STZ Is 10- to 240-Fold More Potent Than Alloxan Across Hematopoietic Cell Lines

In a comparative in vitro cytotoxicity study across three hematopoietic cell lines, streptozotocin exhibited substantially greater potency than alloxan. IC50 values for STZ were 11.7, 904, and 1024 μg/mL in HL60, K562, and C1498 cells, respectively, versus alloxan IC50 values of 2809, 3679, and >4000 μg/mL in the same cell lines [1]. This corresponds to an approximately 240-fold difference in the HL60 line and 4- to 5-fold differences in the K562 and C1498 lines. The in vivo correlate showed longer and more diverse islet graft survival in STZ-treated recipient mice (7–24 days) versus alloxan-treated recipients (6–7 days) [1].

Cytotoxicity IC50 comparison alloxan HL60 K562 immunotoxicology

Tissue-Selective DNA Alkylation: STZ Spares Brain DNA While Exceeding MNU in Liver and Kidney Alkylation

Following intravenous administration in rats, streptozotocin produced a fundamentally different tissue alkylation pattern compared to its aglycone, MNU. Whereas MNU generated approximately equal amounts of DNA methylation in liver, brain, and kidney, streptozotocin caused virtually no detectable methylation in brain DNA. Simultaneously, STZ produced greater methylation in both liver and kidney DNA than did MNU [1]. Both compounds formed identical methylated purine adducts (7-methylguanine, O6-methylguanine, 3-methyladenine, 7-methyladenine), confirming that the differential tissue distribution—not the chemistry of alkylation—drives STZ's unique pharmacodynamic profile. Pancreatic DNA showed significant methylation by STZ, consistent with beta-cell targeting [1].

DNA methylation tissue distribution N7-methylguanine O6-methylguanine brain-sparing

Beta-Cell Toxicity Threshold: STZ Is Cytotoxic at 10⁻³ M; MNU Requires 10⁻² M for Only Mild Toxicity

In monolayer cultures of neonatal rat beta-cells, streptozotocin produced frank cytotoxicity at a concentration of 10⁻³ M. In contrast, the aglycone MNU produced only mild toxicity even at a 10-fold higher concentration of 10⁻² M [1]. Paradoxically, at equimolar concentrations, both drugs generated comparable levels of DNA strand breaks (measured by nucleoid migration ratio shift in neutral sucrose gradients) and formed equivalent amounts of N7-methylguanine adducts [1]. This disconnect—comparable DNA damage but divergent toxicity—indicates that STZ possesses an additional, MNU-independent cytotoxicity amplification mechanism beyond poly(ADP-ribose) synthetase overactivation, likely related to its GLUT2-mediated intracellular targeting and the glucose-moiety-dependent subcellular localization of DNA lesions.

Beta-cell toxicity DNA damage N7-methylguanine poly(ADP-ribose) synthetase neonatal rat islets

Mutagenic Potency on a Weight Basis: STZ Exceeds Its Own Analogs and MNU in Salmonella typhimurium

In a comparative mutagenicity study using Salmonella typhimurium his G46, streptozotocin (SZ) and its structural analogs SZA1 and SZA2, along with MNU, BCNU, CCNU, and DCNU, were tested at equitoxic doses (20% lethal dose, ID20). At ID20, SZ produced 150 mutants/10⁶ survivors, compared to 42 (SZA1), 140 (SZA2), and 170 (MNU) mutants/10⁶ survivors [1]. Critically, on a weight basis, SZ was the most mutagenic compound among all tested nitrosoureas [1]. This indicates that while SZ, SZA2, and MNU exhibit broadly comparable mutagenic efficiency at equitoxic doses, SZ's higher potency per unit mass means that lower absolute quantities are required to achieve equivalent mutagenic burden—a distinction with practical implications for dosing in long-term carcinogenicity or genotoxicity protocols.

Mutagenicity Salmonella typhimurium nitrosourea analogs weight-basis comparison SZA1 SZA2

Optimal Application Scenarios for Streptozotocin Based on Quantitative Differentiation Evidence


Experimental Type 1 Diabetes Induction Requiring GLUT2-Dependent Beta-Cell Selectivity

STZ is the agent of choice when the experimental objective demands selective destruction of pancreatic beta-cells via the GLUT2 uptake pathway and brain-sparing systemic toxicity. Unlike alloxan—which damages beta-cells through ROS and glucokinase inhibition with a distinct molecular signature (GLUT2/GK mRNA reduction)—or MNU—which alkylates brain, liver, and kidney DNA uniformly and lacks GLUT2-dependent transport—STZ delivers beta-cell-preferential DNA damage with minimal CNS exposure [1][2]. The quantitative evidence from RINm5F models confirms that GLUT2 expression is both necessary and sufficient for STZ cytotoxicity, while MNU, ENU, MMS, and EMS show no such dependence [3]. This property renders STZ irreplaceable in protocols studying beta-cell-specific autoimmunity, islet regeneration, or beta-cell replacement therapies where off-target toxicity to neurons or renal tissue would confound results.

Islet Transplantation Studies Requiring Extended Graft Survival Windows

For transplantation immunology protocols, the 7–24 day islet graft survival window observed in STZ-treated recipients—versus the narrow 6–7 day window in alloxan-treated recipients—provides a significantly broader and more flexible experimental timeline for studying graft rejection, tolerance induction, and immunosuppressive regimen optimization [1]. The higher in vitro cytotoxicity potency (IC50: 11.7 μg/mL in HL60 cells for STZ vs. 2809 μg/mL for alloxan) further supports STZ as the more reliable diabetogenic agent for creating consistent, stable hyperglycemic recipient environments prior to transplantation.

DNA Damage and Repair Studies in Beta-Cells Requiring Quantifiable, Reproducible Alkylation Load

STZ's ability to generate DNA strand breaks and quantifiable N7-methylguanine and O6-methylguanine adducts in pancreatic tissue at well-characterized concentration thresholds (cytotoxic at 10⁻³ M vs. MNU at 10⁻² M) makes it the preferred alkylating agent for studies of beta-cell DNA damage responses, poly(ADP-ribose) polymerase (PARP) activation, and NAD⁺ depletion mechanisms [1]. The fact that STZ and MNU produce comparable DNA strand breaks at equimolar concentrations, yet STZ is 10× more toxic, provides a powerful experimental system for dissecting the non-alkylation components of beta-cell death pathways (e.g., GLUT2-dependent subcellular lesion localization) that are inaccessible with MNU alone [1].

Genetic Toxicology and Mutagenicity Screening Using a Weight-Efficient Alkylating Agent

In bacterial reverse mutation assays (Ames test) and mammalian genotoxicity screening programs where compound potency per unit mass is a practical consideration for experimental design, STZ's superior weight-basis mutagenicity—generating 150 mutants/10⁶ survivors at ID20 versus 42 for its analog SZA1 and 0.5 for BCNU/CCNU/DCNU—positions it as the most mass-efficient nitrosourea mutagen available [1]. This is particularly relevant for high-throughput screening facilities where compound consumption, solubility limits, and cost-per-data-point are key procurement decision drivers. The availability of structurally defined, less mutagenic analogs (SZA1, SZA2) from the same chemical series further enables dose-response and structure-activity relationship (SAR) studies within a single nitrosourea scaffold family.

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